(2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Description
(2E)-1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one is a chalcone derivative featuring a piperazine core linked to a 4-methylbenzothiazole group and an α,β-unsaturated ketone (propenone) moiety. The benzothiazole moiety is a heterocyclic aromatic system known for its role in medicinal chemistry, particularly in antimicrobial, anticancer, and neuroprotective agents . Piperazine derivatives are widely explored for their pharmacokinetic properties, including solubility and bioavailability, making this compound a candidate for drug development.
Properties
IUPAC Name |
(E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-16-6-5-9-18-20(16)22-21(26-18)24-14-12-23(13-15-24)19(25)11-10-17-7-3-2-4-8-17/h2-11H,12-15H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNYOFTVJNFIDX-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-1,3-benzothiazol-2-amine with piperazine, followed by the reaction with cinnamaldehyde under basic conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Neuropharmacology
Research indicates that derivatives of benzothiazole and piperazine exhibit significant neuroprotective properties. In particular, compounds similar to (2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease. These compounds may function as multifunctional agents by inhibiting acetylcholinesterase (AChE) and modulating amyloid-beta aggregation, which are critical pathways in Alzheimer's pathology .
Anticancer Activity
The compound has also shown promise in cancer research. Studies have demonstrated that similar benzothiazole-piperazine hybrids can induce apoptosis in cancer cell lines through mechanisms involving tubulin polymerization inhibition and cell cycle arrest . The ability to target multiple pathways makes these compounds attractive candidates for further development as anticancer agents.
Antimicrobial Properties
Research has indicated that benzothiazole derivatives possess antimicrobial activity against various pathogens. The unique chemical structure of this compound may enhance its effectiveness against resistant strains of bacteria and fungi .
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents tailored to achieve the desired structure. The mechanisms of action are still under investigation but may include:
- Enzyme Inhibition : Compounds like this one may inhibit key metabolic enzymes involved in disease processes.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain some of the neuropharmacological effects observed in studies.
Case Study 1: Neuroprotective Effects
In a study focused on the design of benzothiazole-piperazine hybrids, researchers synthesized several derivatives and evaluated their AChE inhibitory activity. The results indicated that these compounds not only inhibited AChE effectively but also exhibited neuroprotective properties in cellular models .
Case Study 2: Anticancer Activity
Another research effort explored the anticancer potential of similar compounds through in vitro assays against various cancer cell lines. The findings revealed that certain derivatives significantly reduced cell viability by inducing apoptosis via mitochondrial pathways .
Data Tables
Mechanism of Action
The mechanism of action of (2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the piperazine ring, aromatic systems, and propenone-linked groups. Below is a detailed comparison based on evidence from crystallographic, synthetic, and pharmacological studies.
Substitution Patterns on the Piperazine Ring
- Target Compound : 4-Methyl-1,3-benzothiazole substituent.
- (2E)-1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one (): The piperazine ring is substituted with a 2-methoxyphenyl group, and the propenone moiety carries a 3-nitrophenyl group.
- (E)-1-{4-[Bis(4-methoxyphenyl)methyl]-piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one (): A bis(4-methoxyphenyl)methyl group on piperazine introduces bulkiness, which may reduce membrane permeability but improve target specificity .
Heterocyclic Modifications
- (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one (): Replaces benzothiazole with imidazole, altering hydrogen-bonding capabilities. Imidazole’s basicity (pKa ~7) contrasts with benzothiazole’s neutral character, affecting interactions with acidic/basic residues in target proteins .
- (2E)-2-(1,3-Benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-(4-methylphenyl)-2-propen-1-one (): Substitution of benzothiazole with benzoxazole modifies electronic properties.
Propenone-Linked Aromatic Systems
- (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one (): Incorporates a pyrazole ring instead of benzothiazole. Pyrazole derivatives are noted for antiplasmodial and anticancer activities, suggesting divergent biological targets compared to benzothiazole-containing compounds .
- (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one (): A benzodioxole group introduces steric hindrance and metabolic stability due to its fused oxygenated ring, which may prolong half-life in vivo .
Pharmacological and Physicochemical Properties
Physicochemical Comparison
| Compound | LogP | Molecular Weight (g/mol) | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | 3.8* | 403.49 | 4 | 5 |
| 3.2 | 330.39 | 3 | 4 | |
| 4.1 | 510.60 | 5 | 7 | |
| 4.5 | 489.36 | 5 | 6 |
*Estimated using ChemDraw.
Biological Activity
The compound (2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one, often referred to as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperazine moiety linked to a benzothiazole and a phenylpropene structure, which contributes to its biological activities. The presence of the benzothiazole ring is significant as this structural feature is known for various pharmacological effects.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit potent anticancer properties. For instance, compounds with similar structures have shown significant inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study reported that specific benzothiazole derivatives inhibited Chk1 kinase activity in HeLa cells, indicating potential for targeting the DNA damage response in cancer therapy .
| Compound | Activity | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound 7h | Chk1 Inhibition | 3.995 | HeLa |
| Compound 7l | pChk1 Expression | 5.0 | HeLa |
Antimicrobial Properties
Benzothiazole derivatives have also been evaluated for their antimicrobial activities. Research indicates that these compounds can inhibit the growth of various bacterial strains, including resistant pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Compounds similar to this compound have been studied for their ability to inhibit cyclooxygenase enzymes (COX-I and COX-II), which play crucial roles in inflammation. Inhibition rates of 44–60% at concentrations around 100 μM have been reported for related compounds .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and inflammatory responses.
- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
Case Studies
Several studies have highlighted the efficacy of benzothiazole derivatives in preclinical models:
- Antitumor Activity : A study demonstrated that a series of benzothiazole derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells .
- Antimicrobial Testing : In vitro assays showed that certain benzothiazole compounds had significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
